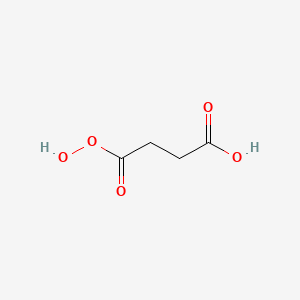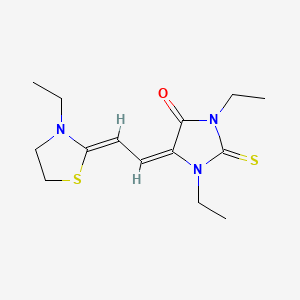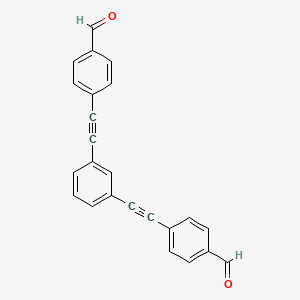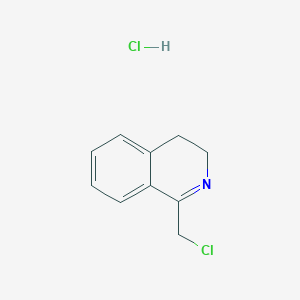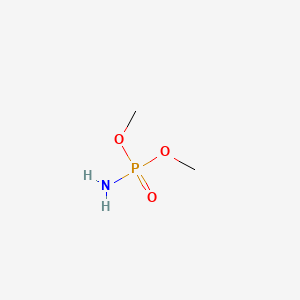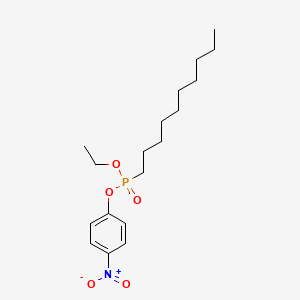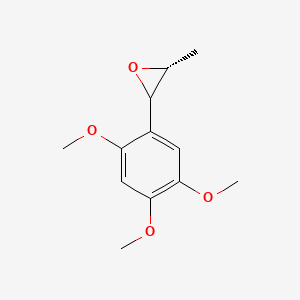
trans-Asarone oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Asarone oxide: is a chemical compound derived from trans-asarone, a naturally occurring phenylpropene found in various plants, particularly in the rhizomes of Acorus calamus. This compound has garnered interest due to its potential biological activities and its role in the metabolism of trans-asarone. This compound is known for its mutagenic and carcinogenic properties, making it a subject of study in toxicology and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-Asarone oxide can be synthesized from trans-asarone through an epoxidation reaction. One common method involves the use of dimethyldioxirane as an oxidizing agent. The reaction typically takes place under mild conditions, resulting in the formation of the epoxide ring on the side chain of trans-asarone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on the availability of trans-asarone and the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Asarone oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dimethyldioxirane and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed through hydrolysis or further oxidation.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its mutagenic and carcinogenic properties, providing insights into the metabolism and toxicity of related compounds.
Industry: Utilized in the synthesis of other chemical compounds and intermediates
Wirkmechanismus
The mechanism of action of trans-asarone oxide involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound is metabolized in the liver, where it undergoes epoxidation to form reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The exact molecular targets and pathways involved include the formation of electrophilic sulfuric acid esters and their interaction with cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
trans-Anethole oxide: Another epoxide derived from a phenylpropene, known for its mutagenic properties.
α-Asarone and β-Asarone: Isomers of trans-asarone with similar biological activities.
Methyleugenol and Safrole: Other naturally occurring phenylpropenes with known carcinogenicity
Uniqueness of trans-Asarone oxide: this compound is unique due to its specific epoxidation pathway and the resulting biological activities. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of toxicity and the metabolism of phenylpropenes .
Eigenschaften
CAS-Nummer |
124878-08-6 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(2R)-2-methyl-3-(2,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C12H16O4/c1-7-12(16-7)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-,12?/m1/s1 |
InChI-Schlüssel |
NPWQZYRDLOGPMX-OJYJAAIMSA-N |
Isomerische SMILES |
C[C@@H]1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CC1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







